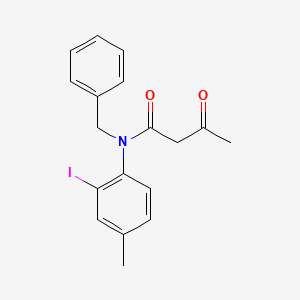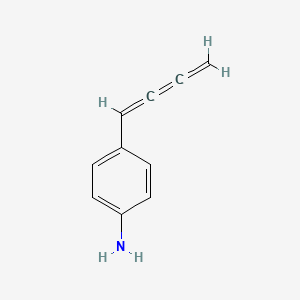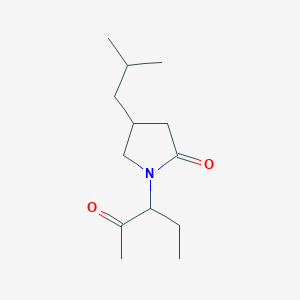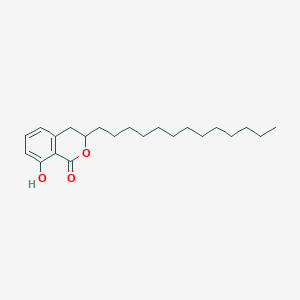
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is a compound that combines a phenolic structure with a pyridine ring. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The phenolic group is known for its antioxidant properties, while the pyridine ring is a common structure in many biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. For example, the use of more stable and readily available boron reagents can be advantageous in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Both the phenolic and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the nitro group on the pyridine ring results in the corresponding amine .
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its structure is similar to many pharmacologically active compounds, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Desulfo-4-hydroxy picosulfate monosodium salt: This compound also contains a phenolic group and a pyridine ring, but with different substituents.
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure but differ in their specific functional groups and biological activities.
Uniqueness
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is unique due to its combination of a phenolic group and a pyridine ring, which imparts both antioxidant properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918409-68-4 |
|---|---|
Molekularformel |
C46H42N4O6 |
Molekulargewicht |
746.8 g/mol |
IUPAC-Name |
4-(4-hydroxyphenyl)phenol;pyridin-2-amine |
InChI |
InChI=1S/3C12H10O2.2C5H6N2/c3*13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*6-5-3-1-2-4-7-5/h3*1-8,13-14H;2*1-4H,(H2,6,7) |
InChI-Schlüssel |
PCMIXBAZZBLQQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)





![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)
